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Compound of Interest

Compound Name: 4-Methylphthalonitrile

Cat. No.: B1223287

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylphthalonitrile (CoHeN2), a key intermediate in the synthesis of various functional
materials, including phthalocyanines. This document is intended for researchers, scientists, and
professionals in the fields of materials science, organic chemistry, and drug development,
offering detailed experimental protocols and tabulated spectral data to facilitate characterization
and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H Nuclear Magnetic
Resonance (NMR), 33C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
analysis of 4-Methylphthalonitrile.

'H Nuclear Magnetic Resonance (NMR) Data
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.73 d 7.9 1H H-6
7.59 S 1H H-3
7.51 d 7.9 1H H-5
251 S 3H -CHs

Solvent: CDCIs, Reference: TMS at 0.00 ppm

13C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (8) ppm Assignment
146.45 C-4

134.45 C-6

133.61 C-3

129.81 C-5

117.10 C-1

116.14 C-2

115.59 -CN

115.14 -CN

21.61 -CHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3071, 3042 Weak C-H stretch (aromatic)
2928 Weak C-H stretch (aliphatic)
2230 Strong C=N stretch (nitrile)
1603, 1493, 1452 Medium C=C stretch (aromatic)
1389 Medium C-H bend (methyl)
1285 Medium

901, 835 Strong C-H bend (out-of-plane)

Sample Preparation: KBr pellet

Mass_Sp_e_cIr_QmﬂnL(MS)_Qata

Relative Intensity (%)

Assignment

142 100 [M]* (Molecular lon)
141 25 [M-H]*

116 15 [M-CNJ*

115 30 [M-HCNJ*

89 10 [M-2HCN]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are provided as a guide and may be adapted based on the specific

instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of 4-Methylphthalonitrile (5-10 mg for *H NMR, 20-50 mg for
13C NMR) was prepared by dissolving the compound in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The solution was transferred to a 5 mm NMR tube.

IH NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data
acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a
total of 16 scans. The free induction decay (FID) was processed with an exponential line
broadening of 0.3 Hz prior to Fourier transformation.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer operating at a frequency of 100 MHz. The experiment was performed using a
proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and
an accumulation of 1024 scans were employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of 4-Methylphthalonitrile (1-2 mg) was finely ground with
approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, A background spectrum of a pure KBr pellet was acquired and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 4-Methylphthalonitrile in methanol was introduced
into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were recorded on a mass spectrometer equipped with an
electron ionization (EIl) source. The ionization energy was set to 70 eV. The mass analyzer was
scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 4-Methylphthalonitrile.

Analytical Workflow for 4-Methylphthalonitrile Characterization
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Analytical workflow for 4-Methylphthalonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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